Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, or ETPC, is a novel synthetic molecule with a variety of potential applications in scientific research. It is a highly fluorinated derivative of pyrrole, a five-membered heterocyclic aromatic compound. ETPC is a colorless liquid at room temperature, and has a molecular weight of 258.27 g/mol. It has been used in a variety of synthetic reactions and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Antibacterial Properties
The compound has been studied for its antibacterial properties. For instance, certain derivatives of tetrahydro-1H-pyrrole-3-carboxylic acid showed protective effects against infections caused by Escherichia coli and other gram-negative bacteria. A mechanism akin to that of pro-drugs was suggested, as the agents did not exhibit in vitro activity, implying activation in the biological environment (Santilli, Scotese, & Yurchenco, 1975).
Cardiovascular Effects
Derivatives of tetrahydro-1H-pyrrole, particularly those substituted or unsubstituted in the benzene ring, demonstrated notable cardiovascular effects in anesthetized rats. The study highlighted the hypotensive activity of these compounds, suggesting their potential in managing cardiovascular conditions (Cameroni, Bernabei, Forni, & Baggio, 1978).
Neurological Studies
In neurological studies, beta-carboline-3-carboxylic acid ethyl ester, structurally related to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, was observed to bind to benzodiazepine receptors in the brain, leading to behavioral syndromes in primates. This indicates the compound's relevance in studying neurological conditions and potential drug development for anxiety disorders (Ninan, Insel, Cohen, Cook, Skolnick, & Paul, 1982).
Antihyperglycemic Agents
A study on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, structurally analogous to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, highlighted their potential as antihyperglycemic agents. These compounds were particularly effective in reducing plasma glucose in diabetic mice models, suggesting their utility in managing diabetes (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).
Anesthesia and Endotoxemia Studies
A novel pyrrole analog of etomidate, structurally related to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, was developed to retain etomidate's anesthetic properties while minimizing its effects on adrenocorticotropic hormone-stimulated steroid synthesis. This compound, termed carboetomidate, showed promise in not suppressing the adrenocortical response or enhancing proinflammatory cytokine production during endotoxemia, making it a potential alternative for anesthesia in sepsis patients (Pejo, Feng, Chao, Cotten, Ri Le Ge, & Raines, 2012).
Lipid Metabolism
Ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA) has been found to inhibit β-oxidation at carnitine palmitoyltransferase I and induce peroxisomal β-oxidation. This compound's effect on lipid metabolism could be instrumental in studying and potentially treating conditions related to lipid metabolism disorders (Bone, Sherratt, Turnbull, & Osmundsen, 1982).
properties
IUPAC Name |
ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCFRARIWGMGRC-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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